molecular formula CF3CF2OCFHCF2COOH<br>C5H2F8O3 B15171169 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid CAS No. 919005-13-3

2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid

Cat. No.: B15171169
CAS No.: 919005-13-3
M. Wt: 262.05 g/mol
InChI Key: XEZRGPDPHQWFHV-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid is a perfluorinated compound characterized by the presence of multiple fluorine atoms attached to its carbon backbone. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid typically involves the reaction of trifluoroacetic acid with pentafluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.

Scientific Research Applications

2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s fluorinated nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it can interact with specific protein targets, influencing their activity and stability.

Comparison with Similar Compounds

  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
  • Hexafluoropropylene oxide dimer acid
  • Perfluorooctanoic acid

Comparison: Compared to these similar compounds, 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exhibits unique properties such as a higher degree of fluorination and distinct reactivity patterns. Its enhanced thermal stability and resistance to degradation make it particularly valuable in applications requiring extreme conditions.

Properties

CAS No.

919005-13-3

Molecular Formula

CF3CF2OCFHCF2COOH
C5H2F8O3

Molecular Weight

262.05 g/mol

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid

InChI

InChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)16-5(12,13)4(9,10)11/h1H,(H,14,15)

InChI Key

XEZRGPDPHQWFHV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(F)F)(OC(C(F)(F)F)(F)F)F

Origin of Product

United States

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